molecular formula C25H19F2N3O3 B2574246 1-(2,4-difluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932334-09-3

1-(2,4-difluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2574246
CAS RN: 932334-09-3
M. Wt: 447.442
InChI Key: FKMYGFRBRKIODA-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H19F2N3O3 and its molecular weight is 447.442. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-difluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-difluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Aggregation Studies

Studies on supramolecular aggregation highlighted the effect of substitution on the dimensionality of aggregation in related dihydrobenzopyrazoloquinolines. Molecules of specific derivatives are linked into centrosymmetric dimers, sheets, or complex three-dimensional frameworks by various hydrogen bonds, demonstrating the potential for designing advanced materials with precise molecular arrangements (Portilla et al., 2005).

Cytotoxic Activity and Synthesis

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activities against various cancer cell lines have been explored. Some compounds showed potent cytotoxicity, with IC(50) values less than 10 nM, indicating potential therapeutic applications (Deady et al., 2003).

Practical and Large-Scale Synthesis

A practical approach for the large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an intermediate for pharmaceutically active compounds, has been developed. This process utilizes cost-effective starting materials and offers a straightforward route for producing this intermediate in high yield, which is crucial for pharmaceutical manufacturing (Bänziger et al., 2000).

Antifungal Activity and Novel Syntheses

The synthesis of novel 1H-pyrazolo[3,4-b]quinoxalines (flavazoles) from specific precursors and their clarified antifungal activities demonstrate the potential of these compounds in developing new antifungal agents. This research area explores the structure-activity relationships necessary for antifungal efficacy (Kurasawa et al., 1986).

Photophysical and Molecular Logic Applications

The study of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline focused on their photophysical properties, including solvatochromism, acidochromism, and solid-state fluorescence. This research provides insight into the electron transfer processes and the implementation of these compounds as molecular logic switches, showing potential applications in optical materials and sensor technologies (Uchacz et al., 2016).

properties

IUPAC Name

1-(2,4-difluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O3/c1-31-16-7-4-14(5-8-16)24-18-13-28-20-12-23(33-3)22(32-2)11-17(20)25(18)30(29-24)21-9-6-15(26)10-19(21)27/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMYGFRBRKIODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

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